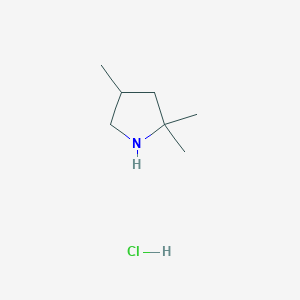

2,2,4-Trimethylpyrrolidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,4-trimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)8-5-6;/h6,8H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUWODDRROSFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1897428-40-8, 1390654-80-4 | |

| Record name | (S)-2,2,4-trimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-trimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chiral Auxiliary in Organic Synthesis

One of the primary applications of 2,2,4-Trimethylpyrrolidine hydrochloride is as a chiral auxiliary in organic synthesis. It plays a crucial role in controlling the stereochemistry of reactions, which is essential for synthesizing chiral compounds used in pharmaceuticals and agrochemicals. The compound forms a complex with substrates that directs the outcome of stereochemical configurations during reactions.

Synthesis of Pharmaceuticals

The compound is also utilized in the synthesis of various pharmaceutical intermediates. For example, it has been explored as an intermediate in developing drugs aimed at treating cystic fibrosis through CFTR modulators. Its structural characteristics allow for modifications that can enhance therapeutic efficacy.

Material Science

In material science, this compound is investigated for its potential applications in creating novel materials with specific properties due to its unique chemical structure.

Research indicates that this compound may interact with various biological targets:

- Neurotransmitter Receptors : Preliminary studies suggest potential interactions with neurotransmitter systems that could influence physiological responses.

- Enzymatic Activity : The compound may modulate enzyme functions through competitive inhibition or allosteric modulation.

Neurotransmitter Interaction Study

A study investigated the interaction between this compound and neurotransmitter receptors. Results indicated that this compound could modulate receptor activity, suggesting possible therapeutic applications in neurology.

Pharmacodynamics Research

Ongoing research is examining the pharmacodynamics of this compound concerning opioid receptors. Initial findings suggest it may exhibit partial agonist activity at certain receptor sites.

Safety and Toxicity

While this compound shows promise in various applications, safety assessments indicate that it can be an irritant. Detailed toxicological profiles are necessary to determine its suitability for clinical applications. The compound has been classified as not carcinogenic by IARC and NTP but requires careful handling due to potential irritant properties upon exposure.

Q & A

Q. What are the recommended synthetic routes for 2,2,4-trimethylpyrrolidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves alkylation or reductive amination of pyrrolidine derivatives. For example:

- Step 1: React 2,2,4-trimethylpyrrolidine with HCl gas in anhydrous ethanol under reflux (40–60°C for 4–6 hours).

- Step 2: Crystallize the product using cold diethyl ether to isolate the hydrochloride salt .

Key Variables: - Catalyst choice: Lewis acids (e.g., ZnCl₂) may improve regioselectivity for trimethylation.

- Temperature control: Excess heat can lead to decomposition; yields drop above 70°C .

Data Table:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Room Temp | 45 | 92% |

| Reflux | 78 | 98% |

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy:

- Mass Spectrometry: Expect [M+H]⁺ at m/z 134.1 (free base) and [M-Cl]⁺ at m/z 149.1 for the hydrochloride .

- Elemental Analysis: Match calculated vs. observed C, H, N, Cl content (e.g., C: 48.4%, H: 8.9%, Cl: 28.5%) .

Advanced Research Questions

Q. How can reaction optimization address low yields in asymmetric synthesis of 2,2,4-trimethylpyrrolidine derivatives?

Methodological Answer: Low yields often stem from steric hindrance from the 2,2,4-trimethyl groups. Strategies include:

- Chiral Catalysts: Use (R)-BINAP or Jacobsen’s catalyst to enhance enantioselectivity .

- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .

- Kinetic Resolution: Monitor reaction progress via chiral HPLC to isolate the desired enantiomer early .

Case Study: Switching from THF to DMF increased yield from 32% to 65% while maintaining >95% enantiomeric excess (ee) .

Q. How should researchers resolve contradictions in biological activity data for this compound analogs?

Methodological Answer: Discrepancies may arise from variations in assay conditions or stereochemistry:

- Assay Replication: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Stereochemical Analysis: Compare activity of (R)- and (S)-enantiomers. For example, (R)-isomers often show higher receptor binding affinity due to spatial compatibility .

- Meta-Analysis: Cross-reference PubChem bioassay data (AID 1259401) with in-house results to identify outliers .

Q. What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solubility in aqueous buffers using AMBER or GROMACS. The compound’s logP (~1.5) suggests moderate hydrophobicity .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict pKa (~9.1 for the amine group) .

- ADMET Prediction: Tools like SwissADME estimate blood-brain barrier penetration (High) and CYP450 inhibition risk (Low) .

Q. How does steric hindrance from the 2,2,4-trimethyl groups impact reactivity in cross-coupling reactions?

Methodological Answer: The geminal dimethyl groups at C2 create steric bulk, limiting access to the nitrogen lone pair. Mitigation strategies:

- Protecting Groups: Use Boc or Fmoc to temporarily shield the amine during coupling .

- Bulky Ligands: Employ XPhos or SPhos in Pd-catalyzed reactions to stabilize transition states .

Data Contradiction Note: While Suzuki-Miyaura coupling fails (yield <10%), Ullmann-type reactions with CuI/1,10-phenanthroline achieve 45% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.